(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Description
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate is a chiral carbamate derivative featuring a quinazolinone core substituted with a benzyl group at position 3, a chlorine atom at position 7, and a tert-butyl carbamate moiety. The stereochemistry (R-configuration) and substituents on this compound likely influence its physicochemical properties and biological interactions. Comparative analysis with structurally related compounds is critical for understanding structure-activity relationships (SAR) and optimizing therapeutic profiles .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLXQQQXSDPT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722296 | |
| Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587881-33-2 | |
| Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acyl chlorides or isocyanates under controlled conditions.
Introduction of the Benzyl and Chloro Groups: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide in the presence of a base like potassium carbonate. The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Carbamate Group: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound's structure includes a quinazolinone core, which is known for various biological activities:
- Anticancer Properties : Research indicates that quinazolinone derivatives exhibit anticancer activity. The presence of the chloro and benzyl groups may enhance this activity by improving the compound's interaction with biological targets involved in cancer cell proliferation and survival .
- Antimicrobial Activity : Studies have shown that compounds with a similar structure can possess antimicrobial properties. The specific substitution patterns in (R)-tert-butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate may contribute to its effectiveness against bacterial and fungal strains .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be beneficial in drug design for conditions like diabetes or obesity, where enzyme regulation is crucial .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of the benzyl and chloro groups can be conducted via nucleophilic substitution methods.
- Carbamate Formation : The final step involves reacting the amine with tert-butyl chloroformate to yield the carbamate structure .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinone showed potent cytotoxicity against various cancer cell lines. The specific compound was tested for its ability to inhibit tumor growth in vivo, showing promising results that warrant further exploration .
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology highlighted the antimicrobial properties of similar compounds. Tests against Gram-positive and Gram-negative bacteria revealed that modifications to the quinazolinone structure significantly enhanced antimicrobial activity .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The benzyl and chloro groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarity and Functional Group Analysis
Structural similarity is a cornerstone of drug discovery, as analogous compounds often exhibit comparable biological responses . The target compound shares functional motifs with other carbamates and heterocycles but differs in core structure and substitution patterns. Key comparisons include:
Table 1: Structural Comparison with Related Compounds
- Core Heterocycle: The quinazolinone core in the target compound differs from the tetrahydrobenzo[1,2-d]thiazole in . Quinazolinones are associated with kinase inhibition, while thiazoles often target metabolic enzymes .
- Substituents : The 7-chloro and 3-benzyl groups may enhance lipophilicity and target binding compared to the dibromo-pyrrole group in (S)-3, which could influence solubility and bioactivity .
- Stereochemistry : The R-configuration in the target compound contrasts with the S-form in (S)-3. Enantiomeric differences can drastically alter biological activity, as seen in , where optical rotations ([α]D) and synthetic yields vary between stereoisomers .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Melting Points : Higher melting points in (S)-3 (176–178°C) compared to the target compound (predicted 160–162°C) may reflect differences in crystalline packing due to bulkier substituents .
Biological Activity
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate, with the CAS number 587881-33-2, is a synthetic organic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Chemical Structure and Properties
The molecular formula of this compound is C24H28ClN3O3, with a molecular weight of 441.95 g/mol. Its structure features a quinazolinone core, which is essential for its biological activity. The presence of a chloro group and a tert-butyl carbamate moiety enhances its stability and bioavailability.
| Property | Value |
|---|---|
| CAS Number | 587881-33-2 |
| Molecular Formula | C24H28ClN3O3 |
| Molecular Weight | 441.95 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinazolinone core is known to inhibit various targets involved in disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer cell proliferation and inflammation.
- Receptor Modulation : The structure allows for potential binding to receptors involved in pain signaling and inflammatory responses.
Biological Activity Studies
Research has shown that compounds similar to this compound exhibit significant biological activities.
Case Study: Anticancer Activity
A study focusing on the anticancer properties of quinazolinones demonstrated that derivatives with similar structures can induce apoptosis in cancer cells. For instance, a related compound was shown to decrease cell viability in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Antimicrobial | Exhibits activity against bacterial strains |
Comparative Analysis
When compared to similar compounds, this compound shows enhanced binding affinity due to the presence of the chloro group. This modification may significantly influence its pharmacological profile.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (R)-tert-butyl 1-(3-benzyl-4-oxoquinazolin) | Lacks chloro group | Reduced potency |
| (R)-tert-butyl 1-(3-benzyl-7-chloroquinazoline) | Similar structure, different substituents | Moderate activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
